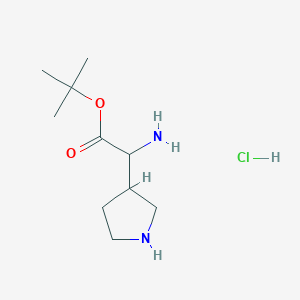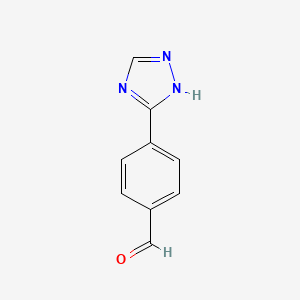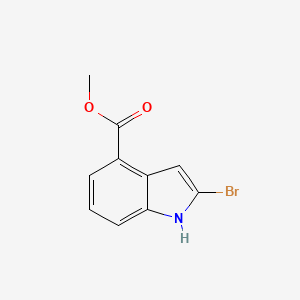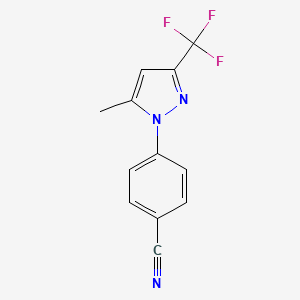![molecular formula C15H12FNO2S B13925841 2-(4-Fluorophenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile](/img/structure/B13925841.png)
2-(4-Fluorophenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-(4-Tolylsulfonyl)-4-fluorophenylacetonitrile is an organic compound that features a tolylsulfonyl group and a fluorophenyl group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-(4-Tolylsulfonyl)-4-fluorophenylacetonitrile typically involves the reaction of 4-fluorobenzyl cyanide with 4-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for A-(4-Tolylsulfonyl)-4-fluorophenylacetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
A-(4-Tolylsulfonyl)-4-fluorophenylacetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation: The tolylsulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Amides or esters.
Reduction: Amines.
Oxidation: Sulfonic acids or sulfonates.
Scientific Research Applications
A-(4-Tolylsulfonyl)-4-fluorophenylacetonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: The compound can be employed in the synthesis of specialty chemicals or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of A-(4-Tolylsulfonyl)-4-fluorophenylacetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets. The tolylsulfonyl group can influence the compound’s solubility and stability, affecting its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Aromatic Sulfonyl Hydrazides: These compounds share the sulfonyl group and exhibit similar chemical reactivity.
Fluorophenyl Derivatives: Compounds with a fluorophenyl group may have comparable binding properties and biological activity.
Uniqueness
A-(4-Tolylsulfonyl)-4-fluorophenylacetonitrile is unique due to the combination of the tolylsulfonyl and fluorophenyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C15H12FNO2S |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-2-(4-methylphenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C15H12FNO2S/c1-11-2-8-14(9-3-11)20(18,19)15(10-17)12-4-6-13(16)7-5-12/h2-9,15H,1H3 |
InChI Key |
WZYFIUQPFVDWGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol](/img/structure/B13925766.png)

![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)


![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)
![3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13925801.png)





![tert-Butyl 2-formyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13925840.png)
